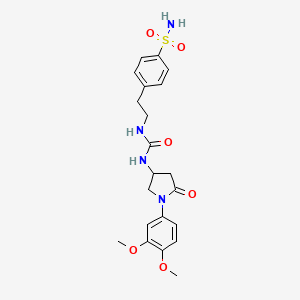
4-(2-(3-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)脲基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a ureido group, an ethyl group, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ureido group might participate in acid-base reactions, while the benzenesulfonamide group could undergo electrophilic aromatic substitution .科学研究应用
用于癌症治疗的碳酸酐酶抑制
脲基苯磺酰胺(如问题中的化合物)的一项重要应用是其在抑制人类碳酸酐酶 (hCA) 同工酶中的作用。已发现这些化合物对 hCA IX(一种与肿瘤相关的同工酶)有效,表明其具有抗癌治疗的潜力。值得注意的是,一项研究中的化合物 7j 对 hCA IX 表现出亚纳摩尔效力,突出了其作为抗癌剂的潜力 (Lolak 等,2019)。另一项研究报告了对 hCA IX 具有高度选择性的化合物,而不是其他同工酶,强化了它们在靶向癌症治疗中的相关性 (Lolak 等,2019)。
抗转移特性
脲基取代的苯磺酰胺也显示出有希望的抗转移活性。某些化合物显着抑制了侵袭性乳腺肿瘤细胞的转移形成,表明具有开发新型抗转移药物的潜力 (Pacchiano 等,2011)。
抗癌活性
几种脲基苯磺酰胺衍生物对各种癌细胞系显示出显着的抗癌活性。例如,特定的化合物对人结直肠癌和人宫颈癌细胞系表现出显着的活性 (Karakuş 等,2018)。
心脏肌球蛋白激活
研究还探索了使用与问题中的化合物结构相似的磺酰胺苯乙基脲作为心脏肌球蛋白激活剂。这些化合物在体外和体内均显示出效率,突出了用于治疗收缩性心力衰竭的潜在治疗应用 (Manickam 等,2018)。
神经系统疾病的酶抑制
磺酰胺衍生物因其对碳酸酐酶的抑制作用而受到研究,对治疗癫痫等神经系统疾病具有影响。一些衍生物在动物模型中表现出有效的抗癫痫作用,表明在神经病学中具有潜在的应用 (Mishra 等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-30-18-8-5-16(12-19(18)31-2)25-13-15(11-20(25)26)24-21(27)23-10-9-14-3-6-17(7-4-14)32(22,28)29/h3-8,12,15H,9-11,13H2,1-2H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPIFFCTKMCYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

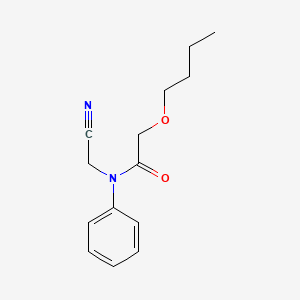
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)
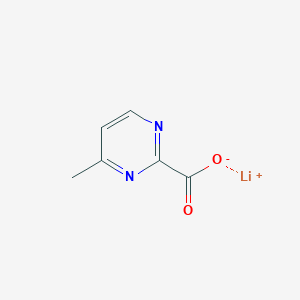
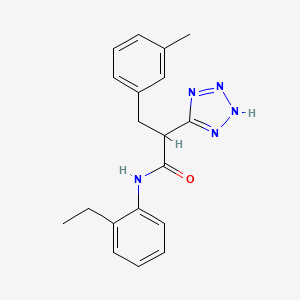
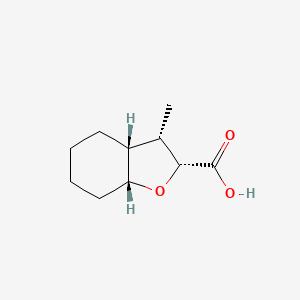
![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)